

# In-Depth Technical Guide: Spectroscopic Data for 2,5-Bis(octyloxy)terephthalaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	2,5-Bis(octyloxy)terephthalaldehyde
Cat. No.:	B043986

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Bis(octyloxy)terephthalaldehyde**, a key building block in the synthesis of advanced materials. This document details the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2,5-Bis(octyloxy)terephthalaldehyde** (CAS No: 123440-34-6).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.49	s	2H	Ar-CHO
7.33	s	2H	Ar-H
4.10	t, $J = 6.6$ Hz	4H	O-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>6</sub> -CH <sub>3</sub>
1.87	p, $J = 6.7$ Hz	4H	O-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub>
1.51-1.29	m	20H	O-(CH <sub>2</sub> ) <sub>2</sub> -(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub>
0.90	t, $J = 7.0$ Hz	6H	O-(CH <sub>2</sub> ) <sub>7</sub> -CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (101 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
189.4	Ar-CHO
154.5	C-O
127.1	C-CHO
110.1	Ar-CH
69.3	O-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>6</sub> -CH <sub>3</sub>
31.8	O-(CH <sub>2</sub> ) <sub>6</sub> -CH <sub>2</sub> -CH <sub>3</sub>
29.3	O-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub>
29.2	O-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub> (CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub> & O-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>2</sub> (CH <sub>2</sub> ) <sub>3</sub> -CH <sub>3</sub>
26.0	O-(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
22.7	O-(CH <sub>2</sub> ) <sub>7</sub> -CH <sub>3</sub>
14.1	-CH <sub>3</sub>

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2923, 2854	Strong	C-H stretch (alkyl)
1685	Strong	C=O stretch (aldehyde)
1587, 1475	Medium	C=C stretch (aromatic)
1210	Strong	C-O stretch (aryl ether)

Table 4: Mass Spectrometry Data

m/z	Ion
390.28	[M] <sup>+</sup> (Calculated for C <sub>24</sub> H <sub>38</sub> O <sub>4</sub> : 390.2770)

## Experimental Protocols

### Synthesis of 2,5-Bis(octyloxy)terephthalaldehyde

A detailed and reproducible experimental protocol for the synthesis of **2,5-Bis(octyloxy)terephthalaldehyde** is provided below.

#### Materials:

- 2,5-Dihydroxyterephthalaldehyde
- 1-Bromoocetane
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- N,N-Dimethylformamide (DMF)
- Deionized Water
- Ethyl Acetate
- Brine

**Procedure:**

- To a solution of 2,5-dihydroxyterephthalaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (3.0 eq) is added.
- The resulting mixture is stirred at room temperature for 30 minutes.
- 1-Bromoocetane (2.5 eq) is then added, and the reaction mixture is heated to 80 °C and stirred for 24 hours.
- After cooling to room temperature, the reaction is quenched by the addition of deionized water.
- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic layers are washed with deionized water and brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford **2,5-Bis(octyloxy)terephthalaldehyde** as a white to pale yellow solid.

## Spectroscopic Characterization

The following protocols were employed for the spectroscopic analysis of the synthesized **2,5-Bis(octyloxy)terephthalaldehyde**.

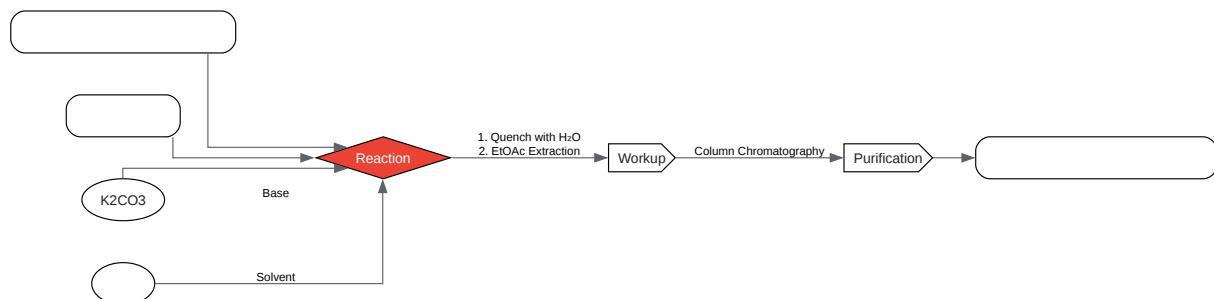
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed on a time-of-flight (TOF) mass spectrometer using an electrospray ionization (ESI) source in

positive ion mode.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the synthetic pathway for **2,5-Bis(octyloxy)terephthalaldehyde**.



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Caption: Synthesis of **2,5-Bis(octyloxy)terephthalaldehyde**.

- To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data for 2,5-Bis(octyloxy)terephthalaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043986#spectroscopic-data-for-2-5-bis-octyloxy-terephthalaldehyde>

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)